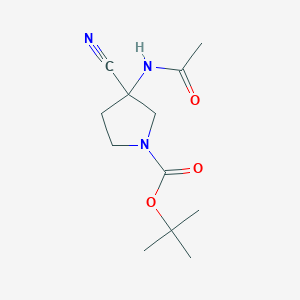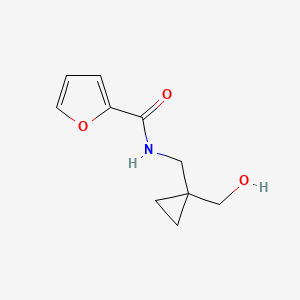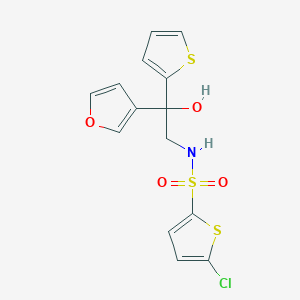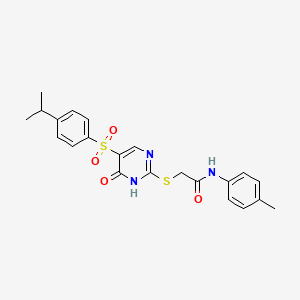
Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19N3O3 and a molecular weight of 253.3 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, an acetamido group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano and acetamido groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The cyano and acetamido groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
- Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-cyano-3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate is unique due to the presence of the acetamido group, which enhances its reactivity and binding affinity compared to similar compounds. The cyano group also contributes to its distinct chemical properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-acetamido-3-cyanopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-9(16)14-12(7-13)5-6-15(8-12)10(17)18-11(2,3)4/h5-6,8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLNDWHUHHMDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2463776.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2463777.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2463781.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)
![1-(3,4-dimethylphenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2463785.png)


![1-(4-Chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2463788.png)



![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
